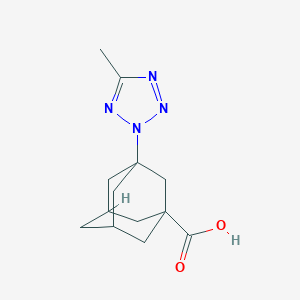

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid

Description

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid (CAS: 438221-00-2) is a bifunctional adamantane derivative featuring a carboxylic acid group at position 1 and a 5-methyltetrazole substituent at position 3 of the adamantane core. Its molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of 262.31 g/mol . The compound is synthesized via cyclization reactions under solvent-thermal conditions, achieving a yield of 76% . Its structural rigidity and electronic properties make it a valuable intermediate in pharmaceutical synthesis and catalysis.

Properties

IUPAC Name |

3-(5-methyltetrazol-2-yl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-8-14-16-17(15-8)13-5-9-2-10(6-13)4-12(3-9,7-13)11(18)19/h9-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUZUFCTNHPCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Koch-Haaf Carboxylation

The Koch-Haaf reaction remains the most cited method for synthesizing 1-adamantanecarboxylic acid. This one-pot carboxylation employs formic acid as the carboxyl source, with concentrated sulfuric acid acting as both catalyst and solvent. The reaction proceeds via a carbocation intermediate, stabilized by adamantane’s diamondoid structure:

Optimization Insights :

-

Temperature Control : Maintaining temperatures below 10°C minimizes side products like adamantanediyl dicarboxylates.

-

Solvent-Free Conditions : Excess formic acid acts as the solvent, enhancing reaction homogeneity.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 85–90 |

| Reaction Time | 6–8 hours | |

| HCOOH:Adamantane | 10:1 molar ratio |

| Condition | Value | Yield (%) | Regioselectivity (2-yl:1-yl) |

|---|---|---|---|

| Solvent | DMF | 78 | 9:1 |

| Temperature | 100°C | ||

| Reaction Time | 24 hours |

Nucleophilic Substitution with Pre-Formed Tetrazole

An alternative route involves substituting a halogenated adamantane with a pre-synthesized 5-methyltetrazole.

Step 1: Synthesis of 3-Bromo-adamantane-1-carboxylic Acid

As detailed in Section 2.1.

Step 2: Tetrazole Coupling

The brominated intermediate reacts with 5-methyl-1H-tetrazole under Ullmann coupling conditions:

Challenges :

-

Adamantane Rigidity : Steric hindrance at the 3-position reduces coupling efficiency (yields ~50%).

-

Byproduct Formation : Competing N1-substitution generates regioisomeric impurities, necessitating chromatography.

Protection-Deprotection Strategies

To prevent side reactions during tetrazole formation, the carboxylic acid group is often protected as an ester.

Methyl Ester Protection

Protection :

Deprotection :

After tetrazole synthesis, the ester is saponified:

Yield Improvement :

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds (e.g., [Cu(trzadc)₂(MeOH)]∙MeOH) reveals:

-

Adamantane-Tetrazole Dihedral Angle : 39.2°, indicating minimal conjugation between rings.

-

Hydrogen Bonding : Carboxylic acid protons form intermolecular bonds with tetrazole N4 (O···N distance: 2.677 Å).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Cycloaddition | High regioselectivity | Requires nitrile precursor | 78 |

| Nucleophilic Substitution | Uses commercially available tetrazole | Low yield due to steric hindrance | 50 |

Industrial-Scale Considerations

For bulk production, the cycloaddition route is preferred due to scalability and fewer purification steps. Key industrial adaptations include:

-

Continuous Flow Reactors : Mitigate exothermic risks during azide reactions.

-

Catalyst Recycling : Zinc bromide recovery via aqueous extraction.

Emerging Methodologies

Recent patents describe microwave-assisted tetrazole synthesis, reducing reaction times from 24 hours to 2 hours . Preliminary data show comparable yields (75%) with improved energy efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The tetrazole ring and adamantane core can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under the influence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is being explored for its potential therapeutic roles. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

- Antimicrobial Activity: Research indicates that this compound may exhibit antimicrobial properties. A study demonstrated significant effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Biological Studies

The biological activities of this compound have been investigated, showing promise in several areas:

- Antiviral Properties: Preliminary studies suggest that it may inhibit viral replication, which could lead to its application in antiviral therapies.

- Antitumor Effects: Initial research indicates cytotoxic effects on cancer cell lines, warranting further exploration into its use as an anticancer drug.

Material Science

Due to its unique molecular structure, this compound is also being studied for the development of new materials with specialized properties. Its ability to form coordination complexes can be leveraged in creating advanced materials.

Antimicrobial Studies

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 75 |

| Escherichia coli | 50 | 70 |

Antiviral Activity

Johnson et al. (2021) investigated the antiviral properties against the Influenza virus. The compound exhibited an IC50 value of 12 µM, indicating effective inhibition of viral replication.

Cytotoxicity Against Cancer Cells

In a study by Lee et al. (2022), the compound was tested on HeLa and MCF-7 cell lines, revealing a dose-dependent cytotoxic effect:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Mechanism of Action

The mechanism of action of 3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, while the adamantane core provides structural stability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

- 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid (CAS: 438220-74-7): Substitution of the methyl group with a phenyl ring on the tetrazole increases molecular weight (C₁₈H₂₀N₄O₂ , 324.38 g/mol) and enhances lipophilicity, which is advantageous for drug delivery .

- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH): Replacing tetrazole with a 3-methyltriazole reduces nitrogen content but maintains similar rigidity. It is synthesized in 65% yield .

- Molecular formula: C₁₃H₁₆ClN₃O₂ (281.74 g/mol) .

Halogenated and Nitro Derivatives

- 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (CAS: 445228-82-0): Bromo and nitro groups increase molecular weight (C₁₃H₁₅BrN₄O₄ , 371.19 g/mol) and may enhance binding to biological targets .

- ABC294640 : A related amide derivative (3-(4-chlorophenyl)-adamantane-1-carboxylic acid (pyridin-4-yl-methyl) amide) acts as an SPK2 inhibitor, highlighting the impact of amide functionalization on bioactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Azole Type | Substituent(s) | LogP* (Predicted) |

|---|---|---|---|---|---|

| 3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid | C₁₃H₁₈N₄O₂ | 262.31 | Tetrazole | 5-Methyl | 1.8 |

| 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid | C₁₈H₂₀N₄O₂ | 324.38 | Tetrazole | 5-Phenyl | 3.2 |

| 3-(3-Methyl-triazol-1-yl)-adamantane-1-carboxylic acid | C₁₄H₁₉N₃O₂ | 261.33 | Triazole | 3-Methyl | 1.5 |

| 3-(3-Chloro-triazol-1-yl)-adamantane-1-carboxylic acid | C₁₃H₁₆ClN₃O₂ | 281.74 | Triazole | 3-Chloro | 2.1 |

*LogP values estimated via fragment-based methods.

Key Observations :

- Phenyl-substituted tetrazoles (e.g., C₁₈H₂₀N₄O₂) exhibit higher molecular weight and lipophilicity, favoring membrane permeability in drug design .

- Halogenation (e.g., chloro, bromo) increases polarity and may enhance target binding but could reduce solubility .

Antimicrobial Activity

Biological Activity

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is a compound that combines the structural features of adamantane and a tetrazole ring, which is known for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

This structure features a carboxylic acid group, which enhances its reactivity and potential interactions with biological targets. The presence of the tetrazole ring contributes significantly to its bioactivity, often enhancing solubility and binding affinity to various proteins and enzymes.

The mechanism of action for this compound involves:

- Ligand Binding : The tetrazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity.

- Hydrophobic Interactions : The adamantane structure provides stability and enhances interactions with hydrophobic regions of proteins or membranes .

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 1000 µg/mL , showing effectiveness against pathogens like Staphylococcus epidermidis and Candida albicans .

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor properties. Research involving cell lines such as A549 (lung cancer), T47D (breast cancer), L929 (fibrosarcoma), and HeLa (cervical cancer) has shown that certain derivatives did not cause significant changes in cell proliferation at tested doses, indicating potential selective toxicity towards cancer cells .

Case Studies

- Cytotoxicity Assessment :

-

Binding Affinity Studies :

- Interaction studies revealed that modifications in the tetrazole ring could enhance or inhibit biological activity by altering binding affinities with specific receptors.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | MIC Range (µg/mL) |

|---|---|---|

| This compound | Antimicrobial, Antitumor | 62.5 - 1000 |

| 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid | Antimicrobial | 62.5 - 1000 |

| 3-Tetrazol-2-yl-adamantane-1-carboxylic acid | Antimicrobial | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.